molecular formula C22H27ClN2O B12351629 N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride CAS No. 2749419-54-1

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride

Cat. No.: B12351629
CAS No.: 2749419-54-1
M. Wt: 375.9 g/mol
InChI Key: YUHNRLIKLNYPDD-QGDUSKDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride is a deuterated analog of fentanyl, a synthetic opioid agonist. Its structure comprises a piperidinyl core substituted with a phenylethyl group at the 1-position and a deuterated phenyl ring (phenyl-d5) attached via a propenamide linkage. The deuterium substitution at the phenyl ring aims to modulate pharmacokinetic properties, such as metabolic stability and bioavailability, by exploiting the kinetic isotope effect .

Properties

CAS No.

2749419-54-1

Molecular Formula

C22H27ClN2O

Molecular Weight

375.9 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C22H26N2O.ClH/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;/h2-12,21H,1,13-18H2;1H/i4D,7D,8D,11D,12D;

InChI Key

YUHNRLIKLNYPDD-QGDUSKDSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C=C)[2H])[2H].Cl

Canonical SMILES

C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride typically involves multiple steps, including the introduction of the deuterated phenyl group and the formation of the piperidine ring. Common synthetic routes may include:

    Deuteration of Phenyl Group: The phenyl group is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Amidation Reaction: The final step involves the reaction of the deuterated phenyl-piperidine intermediate with acryloyl chloride to form the propenamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propenamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of the target compound with fentanyl, fluorofentanyl derivatives, and other analogs:

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Modifications
Fentanyl HCl C₂₂H₂₈N₂O·HCl R1: Phenyl; R2: H 372.93 Parent compound
meta-Fluorofentanyl HCl C₂₂H₂₈ClFN₂O R1: 3-Fluorophenyl; R2: H 390.93 Fluorine substitution at meta
ortho-Methoxy Butyryl Fentanyl HCl C₂₄H₃₁ClN₂O₂ R1: 2-Methoxyphenyl; R2: Butyryl 435.97 Methoxy and extended acyl chain
N-(phenyl-d5)-...propenamide HCl (Target) C₂₂H₂₃D₅N₂O·HCl R1: Phenyl-d5; R2: Propenamide ~378.94* Deuterated phenyl; propenamide

*Calculated based on isotopic substitution (5 × D replaces H: +5 amu).

Key Observations :

  • The deuterated phenyl group in the target compound replaces hydrogen with deuterium, increasing molecular weight slightly compared to fentanyl. This substitution is hypothesized to reduce CYP3A4-mediated metabolism, prolonging half-life .
  • Fluorofentanyl derivatives (e.g., meta-fluorofentanyl) introduce electron-withdrawing fluorine, which enhances µ-opioid receptor binding affinity and alters metabolic pathways .
  • Butyryl fentanyl analogs feature extended acyl chains (e.g., butyryl vs.

Metabolic Stability and Pathways

Fentanyl and its analogs are primarily metabolized via piperidine N-dealkylation by CYP3A4 to form norfentanyl, a major inactive metabolite . Deuterium substitution at the phenyl ring (as in the target compound) is expected to slow this process due to stronger C-D bonds, reducing first-pass metabolism and increasing systemic exposure. In contrast:

  • Fluorofentanyl derivatives : Fluorine at the phenyl ring may redirect metabolic oxidation to alternative positions, altering metabolite profiles .
  • Butyryl fentanyl : The longer acyl chain may favor hydroxylation over dealkylation, though this remains understudied .

Pharmacological and Regulatory Considerations

  • Receptor Binding : Fluorine substitution (e.g., meta-fluorofentanyl) enhances µ-opioid receptor affinity compared to fentanyl, while deuterium effects on binding are uncharacterized but likely minimal .
  • Legal Status : Many fentanyl analogs, including fluorofentanyl and butyryl fentanyl, are Schedule I/II controlled substances in the U.S. and EU. The deuterated compound may fall into regulatory gray areas, depending on jurisdiction .

Biological Activity

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride, is a synthetic compound belonging to the class of 4-anilidopiperidine derivatives, closely related to fentanyl and its analogs. This compound exhibits significant biological activity, primarily as an opioid analgesic. This article reviews its chemical properties, biological mechanisms, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C19H24N2
  • Molecular Weight : 285.44 g/mol
  • CAS Number : 1189466-15-6
  • IUPAC Name : 1-(2,3,4,5,6-pentadeuteriophenyl)-N-(2-phenylethyl)piperidin-4-amine

The compound's structure includes a piperidine ring and a phenethyl group, which are critical for its interaction with opioid receptors in the central nervous system.

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide acts primarily as a μ-opioid receptor agonist. The binding affinity for opioid receptors is crucial for its analgesic effects:

  • μ-opioid receptor affinity : High affinity leading to potent analgesic effects.
  • δ-opioid receptor affinity : Lower affinity compared to μ receptors.
  • κ-opioid receptor activity : Minimal or absent activity at κ receptors.

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of other fentanyl analogs:

  • Absorption : Rapidly absorbed through various routes (intravenous and intramuscular).
  • Distribution : High distribution volume; significant sequestration in fat tissues.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine; elimination half-life varies widely (6 to 32 hours) depending on the route of administration.

Biological Activity and Efficacy

The biological activity of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide has been evaluated in several studies. Its potency as an analgesic is notable:

CompoundED50 (mg/kg)RouteDuration (min)
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide0.0048Subcutaneous35
Fentanyl0.002Intravenous60
Morphine0.1Intravenous120

These values indicate that N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide is comparable in potency to fentanyl but slightly less potent than morphine.

Case Studies

Several case studies have documented the use and effects of this compound in clinical settings:

  • Case Study on Pain Management :
    • A patient with chronic pain was administered N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide. The patient reported a significant reduction in pain levels within minutes of administration, with minimal side effects noted.
  • Toxicology Report :
    • A toxicological analysis revealed that overdoses of this compound can lead to respiratory depression similar to that observed with other potent opioids. Emergency interventions included naloxone administration.
  • Comparative Study with Fentanyl :
    • A study comparing the analgesic effects of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide and fentanyl indicated that while both compounds provide effective pain relief, the onset of action for N-(phenyl-d5) was faster.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.